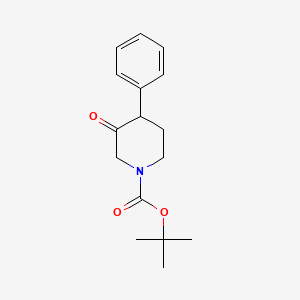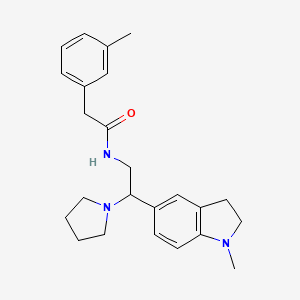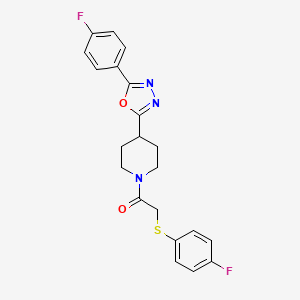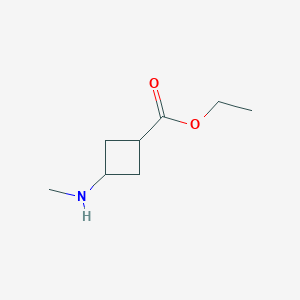
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide is a complex organic molecule derived from quinazoline. Quinazoline derivatives are notable for their wide range of biological activities, making this compound of significant interest in medicinal chemistry. It contains functional groups that are essential for various biochemical interactions, making it a candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide typically begins with the formation of the quinazoline core This can be achieved through cyclization reactions involving appropriate ortho-substituted anilines and carbonyl compounds
To synthesize the final compound:
Step 1: : Formation of the quinazoline core by cyclization of ortho-substituted aniline with a carbonyl compound.
Step 2: : Introduction of the thioxo group using sulfurizing agents.
Step 3: : Coupling of the thioxo-quinazoline intermediate with the propanamide moiety via amide bond formation.
Industrial Production Methods
While lab-scale synthesis involves the steps mentioned above, industrial production may utilize optimized routes to enhance yield and purity. Methods like flow chemistry, which allows continuous synthesis under controlled conditions, might be employed. Catalysts and specific reaction conditions are fine-tuned to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide undergoes various reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfone derivatives.
Reduction: : Can be reduced to remove oxygen groups, leading to different reduced forms.
Substitution: : Halogenation and alkylation reactions on the aromatic ring are common.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH and temperature.
Reduction: : Involves hydrogen gas and palladium/carbon catalyst.
Substitution: : Reagents like iodine and base for halogenation, alkyl halides for alkylation.
Major Products
Major products include sulfone derivatives from oxidation, reduced quinazoline derivatives from reduction, and halogenated or alkylated derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide finds applications across various fields:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Explored for its interactions with biological macromolecules and its potential role in inhibiting certain enzymes.
Medicine: : Investigated for its potential as a therapeutic agent, especially for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Potentially used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The compound's mechanism of action is related to its ability to interact with biological macromolecules. It may inhibit specific enzymes by binding to their active sites, interfering with enzyme-substrate interactions. The quinazoline core and thioxo group play crucial roles in this binding process.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, known for their role as tyrosine kinase inhibitors in cancer therapy. Compared to these, 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide has unique structural features that might offer different biological activities and therapeutic potentials. The presence of the thioxo group distinguishes it from other quinazoline derivatives, potentially offering novel mechanisms of action.
In essence, this compound's unique structure and diverse reactivity make it a valuable subject of study with promising applications in multiple scientific and industrial fields.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-4-6-13(11-12)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZYBOBLHKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)

![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

![N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2876417.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

